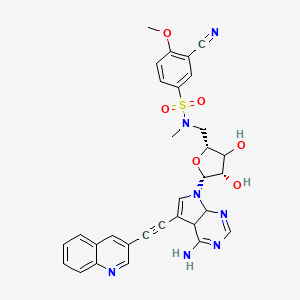
MTase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTase-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential as an inhibitor of methyltransferase enzymes. Methyltransferases are enzymes that catalyze the transfer of methyl groups to various substrates, including DNA, RNA, and proteins. This process, known as methylation, plays a crucial role in regulating gene expression, protein function, and other cellular processes. This compound has shown promise in inhibiting the activity of specific methyltransferases, making it a valuable tool in research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MTase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often begins with the selection of appropriate starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but with modifications to accommodate higher volumes. This includes the use of industrial-grade equipment, continuous flow reactors, and automated processes to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
MTase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Applications De Recherche Scientifique
MTase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of methyltransferase enzymes and their role in chemical reactions.
Biology: Employed in research to understand the role of methylation in gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal methylation, such as cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting methyltransferase enzymes.
Mécanisme D'action
MTase-IN-1 exerts its effects by binding to the active site of methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the transfer of methyl groups to substrates, disrupting the methylation process. The molecular targets of this compound include specific amino acid residues within the active site of the enzyme, which are critical for its catalytic function. By blocking these sites, this compound effectively reduces the enzyme’s activity and its downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
MTase-IN-1 is unique compared to other methyltransferase inhibitors due to its specific binding affinity and selectivity for certain methyltransferase enzymes. Similar compounds include:
Sinefungin: A natural product that inhibits methyltransferases by mimicking the structure of S-adenosylmethionine, the enzyme’s natural substrate.
TO1119: A synthetic inhibitor with a different chemical structure but similar inhibitory effects on methyltransferases.
NSC620333: Another synthetic compound that has shown promise as a methyltransferase inhibitor in various studies.
Propriétés
Formule moléculaire |
C31H29N7O6S |
|---|---|
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)-4a,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H29N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25-28,30-31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,26?,27?,28+,30?,31-/m1/s1 |
Clé InChI |
FFLBXGIAOMPUPC-MCQWNXRVSA-N |
SMILES isomérique |
CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
SMILES canonique |
CN(CC1C(C(C(O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


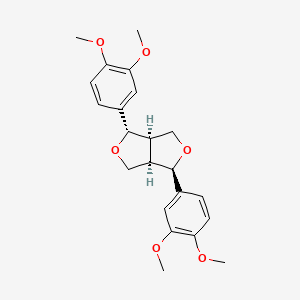


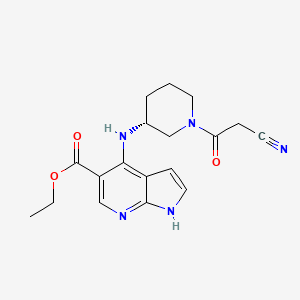
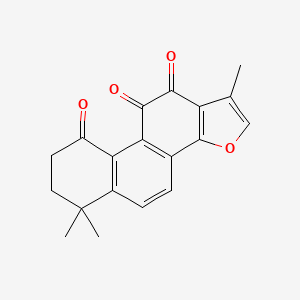
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)

![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
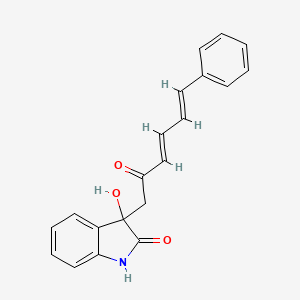
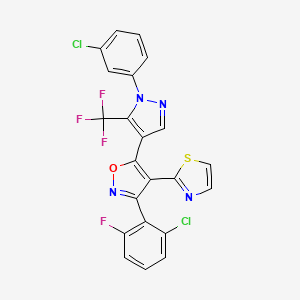

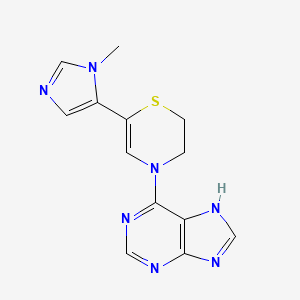
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)

